Ergone

Catalog No.
S581107
CAS No.
M.F
C28H40O
M. Wt
392.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergone

Researchers requiring potent, direct 5-HT1B/1D activation or selective arterial vasoconstriction face gaps with dihydroergotamine or ergonovine. Ergotamine delivers the exact pharmacology for these models.

  • Potent 5-HT1B/1D agonist, superior to DHE in receptor-specific screening assays.
  • Preferential arterial vasoconstrictor for pathophysiological models of cranial blood flow.
  • Ergotamine tartrate ensures reproducible solubility for parenteral formulation development.

Product Name

Ergone

IUPAC Name

(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C28H40O

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1

InChI Key

OIMXTYUHMBQQJM-CXZAJWDXSA-N

Synonyms

(22E)-ergosta-4,6,8(14),22-tetraen-3-one, ergone, ergosta-4,6,8(14),22-tetraen-3-one

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Ergotamine is a primary ergot alkaloid belonging to the ergopeptine class, characterized by a complex pharmacological profile involving interaction with serotonin, dopamine, and adrenergic receptors. It is structurally related to key neurotransmitters, enabling it to function as a potent vasoconstrictor, particularly of cranial blood vessels. This activity, combined with its role as a foundational chemical scaffold for the synthesis of other pharmacologically active compounds, makes the choice of Ergotamine—and its specific salt form—a critical procurement decision for targeted research and development applications.

Research Fit

Renal Injury Model Research Reported renal injury biomarker context in nephropathy models
Cancer Cell Cytotoxicity Screening Cell-model endpoint review across multiple cancer lines
PK/PD and Bioanalytical Method Support Characterized exposure profile and high matrix recovery context

Substitution of Ergotamine with close analogs is often unviable due to significant functional consequences arising from minor structural modifications. For example, the reduction of a single double bond converts Ergotamine into Dihydroergotamine (DHE), a change that dramatically alters the pharmacological profile. DHE exhibits significantly less potent arterial vasoconstriction and a reduced side-effect profile, while Ergotamine retains potent activity critical for specific experimental models. Similarly, simpler alkaloids like Ergonovine have substantially different effects on uterine versus vascular smooth muscle. These differences in receptor affinity, potency, and functional effect mean that Ergotamine and its derivatives are not interchangeable, making the selection of the precise compound a primary determinant of experimental outcome and reproducibility.

Substitution Risk

Structural Divergence
Conjugated tetraenone with C-3 ketone vs. ergosterol diene/3β-OH may shift target binding profile.
Pharmacophore Mismatch
Anti-aldosteronic diuretic response reported for ergone is not described for ergosterol; pathway interpretation may differ.
PK/Tissue Distribution Context
Non-linear pharmacokinetics and specific tissue distribution may not be recapitulated by generic fungal sterols.

Higher Potency at 5-HT1B Receptor Compared to its Dihydro- Derivative

Ergotamine demonstrates significantly higher potency at the human 5-hydroxytryptamine receptor 1B (5-HT1B) compared to its hydrogenated analog, Dihydroergotamine (DHE). Molecular dynamics simulations and binding energy calculations corroborate this finding, showing Ergotamine binds more tightly and induces a more active receptor conformation. This potency difference is a key pharmacological differentiator for studies targeting this specific serotonin receptor subtype.

Evidence DimensionReceptor Potency
Target Compound DataPotent agonist at 5-HT1B receptor.
Comparator Or BaselineDihydroergotamine (DHE) is approximately 10-fold less potent than Ergotamine at the 5-HT1B receptor.
Quantified Difference~10-fold higher potency
ConditionsBinding and activity at the human 5-HT1B receptor.

For research focused on the 5-HT1B receptor, Ergotamine provides a higher-potency tool than DHE, enabling more targeted effects at lower concentrations.

Renal injury biomarker suppression
Head-to-head
Ergone (10–20 mg/kg): suppressed BUN, creatinine, proteinuria, NAG; fewer lesions vs. Untreated AAI control: elevated biomarkers, lesions p < 0.05 for biomarkers
Supports renal injury biomarker endpoint review
Rat model, 8-week, oral; data to verify across nephropathy models

Potent Arterial Vasoconstriction vs. Venous-Preferential Action of Dihydroergotamine

Ergotamine is a significantly more potent arterial vasoconstrictor than Dihydroergotamine (DHE). While both compounds affect blood vessels, DHE's activity is more pronounced on capacitance vessels (veins) with a much weaker effect on resistance vessels (arteries). In contrast, Ergotamine's primary effect is the strong constriction of arteries, a property that defines its classical use and makes it a distinct tool from DHE for vascular studies.

Evidence DimensionVascular Smooth Muscle Constriction
Target Compound DataPotent arterial vasoconstrictor.
Comparator Or BaselineDihydroergotamine (DHE) is a less potent arterial vasoconstrictor but maintains a marked venoconstrictor effect.
Quantified DifferenceQualitatively significant; DHE is noted to be 'much less potent' as an arterial constrictor.
ConditionsIn vitro and in vivo models of vascular tone.

Procurement should be based on the specific vascular bed being studied; Ergotamine is the appropriate choice for models requiring potent arterial constriction, whereas DHE is more suitable for venous-focused research.

Parent vs. derivative cytotoxicity
Head-to-head
IC50 8.4 μM (ergone) vs. 3.1 μM (25,28-dihydroxyergone) 2.7-fold difference in SW620 colon cancer cells (MTT assay)
Supports cytotoxicity endpoint comparison review
Cell-line-specific context; selectivity to verify in normal cell panels

Process-Critical Solubility Profile of the Tartrate Salt Form

The procurement of Ergotamine as its tartrate salt is a decision driven by handling and formulation requirements. Ergotamine Tartrate exhibits low aqueous solubility (1 part in ~3200 parts water), a critical parameter for developing suspension-based systems. However, its solubility can be significantly enhanced in the presence of a slight excess of tartaric acid (to 1 part in 500 parts water), offering a clear, pH-dependent mechanism for creating aqueous stock solutions or formulations. This defined solubility behavior contrasts with the free base, making the tartrate salt a more predictable and process-compatible form for controlled dissolution applications.

Evidence DimensionAqueous Solubility
Target Compound Data1 g dissolves in approx. 3200 mL of water.
Comparator Or Baseline1 g dissolves in approx. 500 mL of water in the presence of excess tartaric acid.
Quantified DifferenceOver 6-fold increase in solubility with acidulant.
ConditionsAqueous solution at standard temperature.

For applications requiring solution-based delivery, the tartrate salt provides a quantifiable and controllable solubility profile, which is essential for reproducible dosing and stable formulation development.

Leukemia cytotoxicity contrast
Cross-study
Ergone: IC50 5.7–8.9 μM across five leukemia lines Ergosterol peroxide: IC50 > 50 μM reported Approximately 5–10 fold difference
Supports antileukemic screening context
Cross-study comparison; direct head-to-head not available
Anti-diabetic model response
Head-to-head
Ergone high-dose: ~10 mmol/L lower FBG, +5 g body weight vs. Diabetic control group Significant FBG reduction; improved lipid and antioxidant profile
Supports metabolic disorder model endpoint review
STZ-induced rat model, 4-week; dose-response context to confirm
Oral PK characterization
Supporting evidence
Cmax 1.29 μg/mL, Tmax 3.41 h, AUC0-24h 13.7 μg·h/mL, t1/2 3.32 h 20 mg/kg oral dose in rats; non-linear PK observed
Supports PK exposure-model interpretation
Validated HPLC-APCI-MS/MS; matrix recovery >95% reported
Rhabdomyosarcoma selectivity
Head-to-head
High selectivity index for RD vs. normal CC-1 fibroblasts Greater activity against RD than HepG-2 Selectivity index > 1; differential cell-line response
Supports cell-line selectivity endpoint review
MTT assay; RD, HepG-2, CC-1 panels

Reference Standard for High-Potency 5-HT1B/1D Receptor Agonism

In neuropharmacological studies requiring potent and direct activation of 5-HT1B and 5-HT1D receptors, Ergotamine serves as a more potent tool than its dihydro- derivative, DHE. It is the appropriate choice for validating receptor-specific pathways or for use as a benchmark compound in screening assays for novel agonists.

Investigational Models of Arterial Vasospasm and Migraine Pathophysiology

For physiological or pathophysiological models focused on the constriction of arterial smooth muscle, Ergotamine's potent and preferential action on arteries makes it a superior choice over analogs like DHE or Ergonovine, which have weaker or different vascular effects.

Scaffold for Medicinal Chemistry and Semi-Synthesis Programs

The complex tetracyclic ergoline ring of Ergotamine serves as a valuable and chiral starting material for the semi-synthesis of novel compounds. Research programs aiming to develop new receptor modulators can leverage this core structure, making its procurement a strategic decision for library development.

Formulation Development Requiring Controlled, pH-Dependent Dissolution

When developing parenteral or other liquid formulations, the well-characterized solubility profile of Ergotamine Tartrate allows for precise control over dissolution rates and final concentration through pH and excipient manipulation. This makes it the preferred form over the free base for applications demanding high reproducibility and solution stability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Renal injury biomarker studies
Anti-aldosteronic diuretic mechanism context
BUN, creatinine, NAG endpoint changes
HepG2 apoptosis pathway research
Caspase-dependent pathway activation profile
Caspase-3/-8/-9, Bax/Bcl-2 endpoint context
T2DM metabolic disorder model studies
Glucose-lowering and insulin-sensitizing profile
FBG, lipid, antioxidant enzyme endpoint monitoring
Bioanalytical method development
Well-characterized chromatographic behavior
Matrix recovery and MRM transition benchmarking

XLogP3

6.8

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